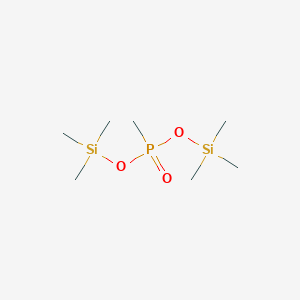
Potassium glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium glycinate, also known as glycine potassium salt, is a chemical compound with the formula C₂H₄KNO₂. It is typically found as a colorless crystalline or white granular substance. This compound is highly soluble in water but insoluble in organic solvents. This compound is relatively stable at room temperature and is used in various applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium glycinate can be synthesized by reacting glycine with potassium hydroxide. The reaction typically involves dissolving glycine in water and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows:
NH2CH2COOH+KOH→NH2CH2COOK+H2O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to ensure maximum yield and purity. The product is then crystallized and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium glycinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycine and potassium carbonate.
Reduction: It can be reduced under specific conditions to yield different products, depending on the reagents used.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products:
Oxidation: Glycine and potassium carbonate.
Reduction: Depending on the conditions, different reduced forms of glycine.
Substitution: Different metal glycinate salts.
Applications De Recherche Scientifique
Potassium glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution.
Biology: this compound is used in studies involving amino acids and protein synthesis.
Medicine: It is explored for its potential therapeutic effects, including its role in metabolic processes.
Mécanisme D'action
The mechanism of action of potassium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of glycine, an amino acid that plays a crucial role in protein synthesis and other metabolic processes. This compound can also interact with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Sodium glycinate
- Magnesium glycinate
- Calcium glycinate
Potassium glycinate’s unique combination of solubility, stability, and reactivity makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
15743-44-9 |
|---|---|
Formule moléculaire |
C2H5KNO2 |
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
potassium;2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.K/c3-1-2(4)5;/h1,3H2,(H,4,5); |
Clé InChI |
DXDTUQXKMVJYAM-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.[K+] |
SMILES isomérique |
C(C(=O)[O-])N.[K+] |
SMILES canonique |
C(C(=O)O)N.[K] |
Key on ui other cas no. |
15743-44-9 |
Numéros CAS associés |
56-40-6 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)










